

Nickel Sulfide vs. Platinum: A Comparative Guide for Hydrogen Evolution Reaction Catalysis

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Compound of Interest

Compound Name: NICKELSULFIDE

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For researchers and scientists in the fields of renewable energy and catalysis, the quest for efficient and cost-effective catalysts for the hydrogen evolution reaction (HER) is paramount. While platinum (Pt) has long been the benchmark catalyst due to its exceptional activity, its high cost and scarcity necessitate the development of earth-abundant alternatives. Among the promising candidates, nickel sulfide (NiS) has emerged as a frontrunner, exhibiting remarkable catalytic performance. This guide provides a comprehensive comparison of nickel sulfide catalysts against platinum for HER, supported by experimental data and detailed protocols.

Performance Benchmark: Nickel Sulfide vs. Platinum

The electrocatalytic activity of HER catalysts is primarily evaluated based on several key metrics: overpotential required to achieve a current density of 10 mA/cm² (η_{10}), Tafel slope, and long-term stability. The overpotential represents the extra potential needed to drive the reaction, with lower values indicating higher efficiency. The Tafel slope provides insight into the reaction mechanism.

While nickel sulfide generally exhibits higher overpotentials and Tafel slopes compared to platinum, various strategies such as heteroatom doping, creating heterostructures, and vacancy engineering have been shown to significantly enhance its performance, bringing it closer to that of platinum-based catalysts.^[1] Different crystalline phases of nickel sulfide also

exhibit varied catalytic activities, with Ni₃S₂ often cited for its superior performance due to its metallic nature and large electrochemically active surface area.[\[2\]](#)

Here is a summary of the performance of various nickel sulfide catalysts compared to the industry-standard platinum on carbon (Pt/C).

Catalyst	Overpotential (η_{10}) in 1.0 M KOH (mV)	Tafel Slope (mV/dec) in 1.0 M KOH	Reference
Platinum/Carbon (Pt/C)	~32	~32.5	[3]
NiS (hexagonal)	163	Not specified	[4] [5]
Ni ₉ S ₈ (orthorhombic)	266	Not specified	[4] [5]
Ni ₃ S ₂	90 - 167	Not specified	[1]
NiS ₂	> NiS	Not specified	[2]
Morphology-tuned NiS	97	65.9	[6]
Ni ₃ S ₄ @Ni(OH) ₂	Not specified (η_{100} = 212.6 mV)	Not specified	[1]

Note: Performance metrics can vary significantly based on the synthesis method, catalyst loading, and testing conditions.

Experimental Protocols

To ensure accurate and reproducible benchmarking of HER catalysts, standardized experimental protocols are crucial.[\[7\]](#) Below are detailed methodologies for catalyst synthesis and electrochemical evaluation.

Synthesis of Nickel Sulfide Catalysts

Nickel sulfide catalysts can be synthesized through various methods, including hydrothermal, solvothermal, and electrodeposition techniques.[\[8\]](#)

1. Hydrothermal Synthesis of NiS Nanostructures:

- Precursors: Nickel(II) chloride hexahydrate ($\text{NiCl}_2 \cdot 6\text{H}_2\text{O}$) and thioacetamide (CH_3CSNH_2) are typically used as the nickel and sulfur sources, respectively.
- Procedure:
 - Dissolve stoichiometric amounts of the nickel and sulfur precursors in a solvent, which is often a mixture of water and ethanol.
 - Transfer the solution to a Teflon-lined stainless-steel autoclave.
 - Heat the autoclave to a specific temperature (e.g., 120-180 °C) and maintain it for a set duration (e.g., 12-24 hours).^[8] The temperature can influence the resulting crystalline phase of the nickel sulfide.^[8]
 - After cooling to room temperature, collect the precipitate by centrifugation, wash it with deionized water and ethanol, and dry it in a vacuum oven.

2. Solvothermal Synthesis:

- This method is similar to the hydrothermal method but uses a non-aqueous solvent.^[8] Solvents like ethanol, ethylene glycol, or oleylamine can be employed.^[8] The choice of solvent can influence the morphology and crystalline phase of the resulting nickel sulfide.^[8]

3. Electrodeposition:

- Setup: A three-electrode system is used with a substrate (e.g., nickel foam, glassy carbon) as the working electrode, a platinum wire as the counter electrode, and a reference electrode (e.g., Ag/AgCl).
- Electrolyte: An aqueous solution containing a nickel salt (e.g., NiCl_2) and a sulfur source (e.g., thiourea).
- Procedure:
 - Apply a constant current density or potential to the working electrode for a specific duration.

- The current density can be a critical factor in determining the crystalline phase of the deposited nickel sulfide.[8]
- After deposition, rinse the electrode with deionized water and dry it.

Electrochemical Evaluation of HER Performance

Electrochemical measurements are typically performed in a three-electrode cell using a potentiostat.

- Working Electrode: The synthesized catalyst loaded onto a substrate (e.g., glassy carbon electrode, nickel foam).
- Counter Electrode: A platinum wire or graphite rod.
- Reference Electrode: A saturated calomel electrode (SCE) or a silver/silver chloride electrode (Ag/AgCl). The potentials are then converted to the reversible hydrogen electrode (RHE) scale.
- Electrolyte: Typically a 1.0 M KOH solution for alkaline HER or a 0.5 M H₂SO₄ solution for acidic HER. The electrolyte should be purged with high-purity hydrogen or nitrogen gas before and during the measurements to remove dissolved oxygen.

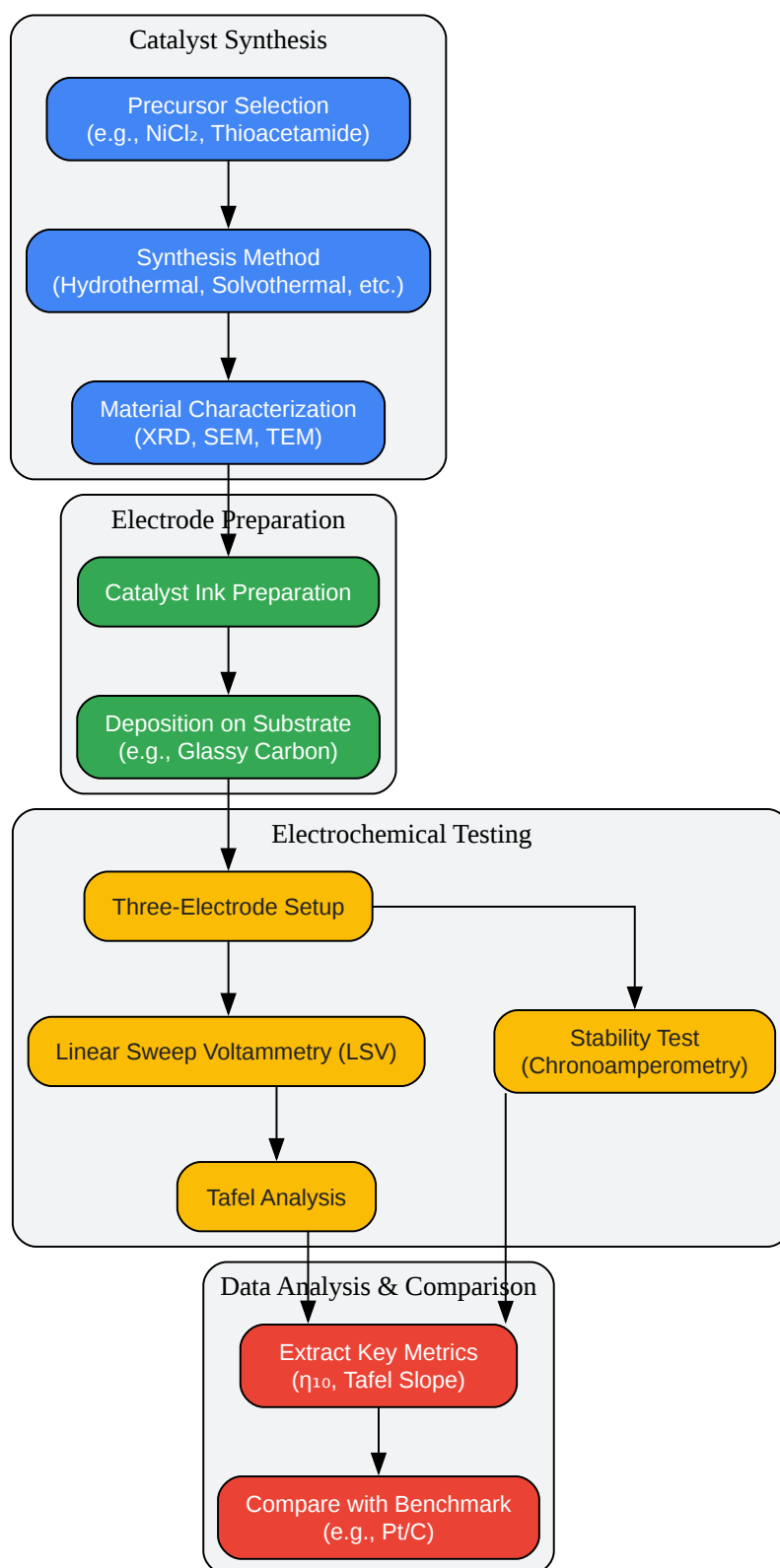
Key Measurements:

- Linear Sweep Voltammetry (LSV): This is used to determine the overpotential required to achieve a specific current density (e.g., 10 mA/cm²). The scan rate is typically slow (e.g., 5 mV/s) to minimize capacitive currents.
- Tafel Plot: The Tafel slope is derived from the LSV data by plotting the overpotential (η) versus the logarithm of the current density ($\log|j|$). The linear portion of this plot is fitted to the Tafel equation ($\eta = b \log|j| + a$), where 'b' is the Tafel slope.
- Electrochemical Impedance Spectroscopy (EIS): This technique is used to study the electrode kinetics and charge transfer resistance.
- Chronoamperometry or Chronopotentiometry: These are used to assess the long-term stability of the catalyst by holding the potential or current constant for an extended period.

(e.g., 10-24 hours) and observing any changes in the current density or potential, respectively.

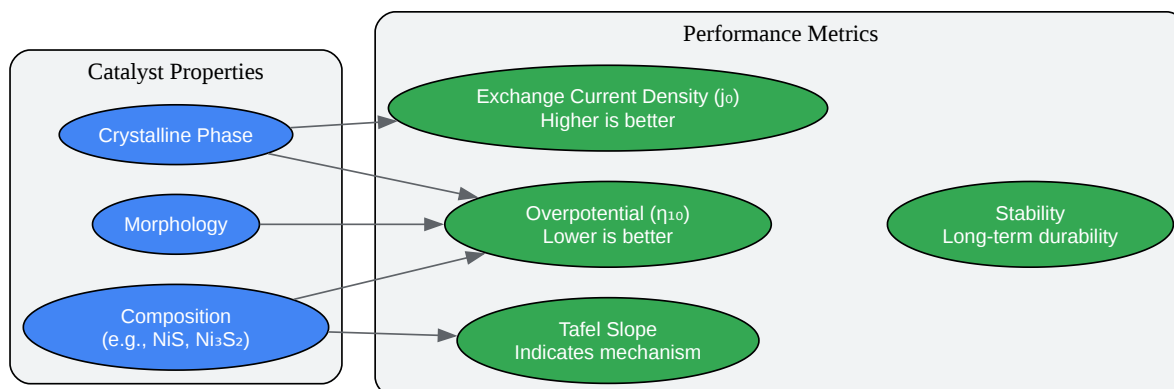
Visualizing the Benchmarking Process

To better understand the workflow and key parameters involved in benchmarking HER catalysts, the following diagrams are provided.



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Caption: Experimental workflow for benchmarking HER catalysts.



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Caption: Key parameters influencing HER catalyst performance.

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